molecular formula C13H16N6O B2646759 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1207009-01-5

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Número de catálogo: B2646759
Número CAS: 1207009-01-5
Peso molecular: 272.312
Clave InChI: NCIDKLIRQOEMJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone features a hybrid molecular architecture combining 1,2,3-triazole, piperazine, and pyridine pharmacophores. This specific arrangement is of significant interest in medicinal chemistry for constructing novel bioactive molecules. While the precise biological profile of this exact compound may be under investigation, its core structure is a privileged scaffold in drug discovery. Piperazine-triazole conjugates have been extensively studied for their diverse biological activities. Recent research has demonstrated the efficacy of similar triazole-containing piperazine compounds as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial target for antiviral development . Furthermore, structurally related (1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have shown potent cytotoxicity against various cancer cell lines, inducing apoptosis through mechanisms such as tubulin polymerization inhibition and cell cycle arrest at the sub-G1 and G2/M phases . The 1,2,3-triazole moiety itself is a stable bioisostere often used to improve metabolic stability and engage in key hydrogen bonding interactions with biological targets . The presence of the piperazine ring, a common feature in pharmaceuticals, often contributes to favorable pharmacokinetic properties and the ability to link various pharmacophoric elements. This compound is presented as a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the areas of oncology and infectious diseases. Its structure provides a versatile template for further structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Propiedades

IUPAC Name

(1-methyltriazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-17-10-11(15-16-17)13(20)19-8-6-18(7-9-19)12-4-2-3-5-14-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIDKLIRQOEMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Análisis De Reacciones Químicas

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Antiparasitic Triazole-Piperazine Hybrids

Compounds in , such as (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p), share the triazole-piperazine scaffold but incorporate additional substituents (e.g., nitro groups, imidazopyridine) to enhance antiparasitic activity against Leishmania and Trypanosoma species. Key differences include:

Property Target Compound Compound 8p
Molecular Weight 360.40 g/mol ~600 g/mol (estimated)
Substituents Pyridinyl, methyl-triazole Nitrophenyl, imidazopyridine
Bioactivity Not reported Antileishmanial (IC₅₀: <10 µM)

The nitro and imidazopyridine groups in 8p likely improve membrane permeability and target binding, whereas the simpler pyridinyl group in the target compound may favor different pharmacokinetic profiles.

Anticancer 4-Nitroimidazole-Triazole-Piperazine Hybrids

describes compounds like [9a-k] and [10a-c] , which replace the pyridinyl group with nitroimidazole moieties. These hybrids exhibit cytotoxicity against solid tumors, attributed to DNA intercalation and nitroreductase activation. For example:

Property Target Compound Compound 9a
Core Structure Triazole-piperazine Triazole-piperazine-nitroimidazole
Bioactivity Not reported Anticancer (IC₅₀: 2–5 µM)

The nitroimidazole moiety in 9a introduces redox-active properties absent in the target compound, suggesting divergent mechanisms of action.

Protein-Protein Interaction (PPI) Stabilizers

highlights O-methoxy-nucleozin , a triazole-piperazine derivative that stabilizes viral protein complexes. While structurally distinct, its 1-methyl-1H-1,2,3-triazole group mirrors the target compound’s core:

Property Target Compound O-Methoxy-Nucleozin
Functional Groups Pyridinyl, methyl-triazole Isoxazole, nitrophenyl
Bioactivity Not reported PPI stabilization (Kd: ~50 nM)

The pyridinyl group in the target compound may facilitate hydrogen bonding with target proteins, analogous to the isoxazole in O-methoxy-nucleozin.

Actividad Biológica

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings regarding its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazole moiety linked to a piperazine ring via a methanone group. The structural formula is represented as follows:

C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, one study reported an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anti-proliferative effects . The compound was also tested against other cell lines, including HeLa and MCF-7, showcasing a broad spectrum of activity.

The mechanisms underlying the cytotoxic effects of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involve several pathways:

  • Apoptosis Induction : Flow cytometric analysis revealed that the compound induces apoptosis in BT-474 cells through cell cycle arrest at the sub-G1 and G2/M phases . This was further supported by staining assays (AO/EB and DAPI), which indicated increased apoptotic cell populations.
  • Tubulin Polymerization Inhibition : The compound has been shown to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Clonogenic Assays : These assays confirmed that the compound inhibits colony formation in a concentration-dependent manner, reinforcing its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and piperazine moieties significantly influence biological activity. For example:

Substituent Effect on Activity
Methyl group on triazoleEnhances cytotoxicity
Variations in piperazine substituentsAlters binding affinity and selectivity

Research suggests that specific electronic properties and steric factors associated with these substituents are critical for maximizing biological efficacy .

Case Study 1: BT-474 Cell Line

In a detailed investigation involving BT-474 cells:

  • Experimental Design : Cells were treated with varying concentrations of the compound.
  • Findings : Significant increases in sub-G1 phase populations were observed, indicating effective apoptosis induction.

Case Study 2: HeLa Cell Line

Another study focused on HeLa cells showed:

  • Results : The compound exhibited similar cytotoxic effects with an IC50 comparable to that observed in BT-474 cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.